molecular formula C23H17ClN2O B12926448 3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one CAS No. 89069-86-3

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one

Cat. No.: B12926448
CAS No.: 89069-86-3
M. Wt: 372.8 g/mol
InChI Key: GYQKDJYREHAHHE-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a 5-chloro-2-methylphenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylbenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with urea to yield the desired pyrimidinone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylphenyl isocyanate
  • 3-Chloro-4-methylphenyl isocyanate
  • 2-Chloro-5-methylphenyl isocyanate

Uniqueness

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89069-86-3

Molecular Formula

C23H17ClN2O

Molecular Weight

372.8 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C23H17ClN2O/c1-16-12-13-19(24)14-21(16)26-22(27)15-20(17-8-4-2-5-9-17)25-23(26)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

GYQKDJYREHAHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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